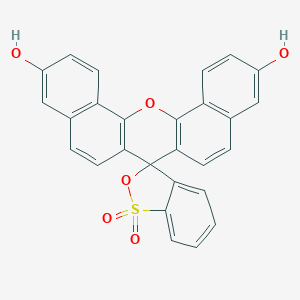
Vita blue
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vita blue, also known as this compound, is a useful research compound. Its molecular formula is C27H16O6S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cell Analysis
Vita Blue has emerged as a promising tool for cell analysis , especially in flow cytometry. The compound is characterized by its dual fluorescence capabilities, allowing researchers to distinguish between live and dead cells effectively. The dibutyrate ester form, known as this compound dibutyrate (VBDB), has been utilized as an intramolecular esterase substrate, demonstrating significant potential in cellular studies.
- Fluorescence Properties : The pKa3 value of this compound is approximately 7.56, indicating that both acidic and basic forms of the dye exhibit fluorescence. This dual fluorescence is advantageous for various analytical techniques in biological research .
- Flow Cytometry : VBDB's ability to discriminate between live and dead cells through fluorescence detection makes it a valuable asset in clinical diagnostics and research applications .
Nanomedicine
This compound's incorporation into nanomedicine represents another significant application. The dye can be used in the development of nano-based drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
- Targeted Drug Delivery : The combination of this compound with nanocarriers can facilitate targeted delivery of drugs, improving therapeutic outcomes while minimizing side effects. This approach is particularly relevant for compounds with poor solubility or high toxicity .
- Nanostructured Systems : The integration of this compound into nanostructured systems allows for better transport and release mechanisms, which are crucial for achieving desired therapeutic effects in various diseases .
Spectroscopic Applications
This compound's optical properties make it suitable for various spectroscopic applications beyond cell analysis.
- Fluorescence Spectroscopy : The dye's distinct absorption and emission spectra allow it to be employed in fluorescence spectroscopy, aiding in the study of molecular interactions and dynamics within biological systems .
- Research Applications : Studies have shown that this compound can be effectively utilized in various research contexts where precise measurement of fluorescence is essential, such as in photophysical studies and sensor development .
Case Studies
Several studies highlight the diverse applications of this compound:
- Cell Viability Assays : In one study, this compound was used to assess cell viability in cancer research. The results demonstrated that the dye could accurately differentiate between viable and non-viable cells under various experimental conditions, showcasing its reliability as a fluorescent marker .
- Drug Delivery Systems : Another case study focused on the use of this compound in a polymer-based nanoparticle formulation aimed at enhancing the delivery of chemotherapeutic agents. The findings indicated improved drug release profiles and increased cellular uptake compared to conventional delivery methods .
属性
CAS 编号 |
122079-36-1 |
|---|---|
分子式 |
C27H16O6S |
分子量 |
468.5 g/mol |
IUPAC 名称 |
1,1-dioxospiro[2,1λ6-benzoxathiole-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-7',19'-diol |
InChI |
InChI=1S/C27H16O6S/c28-17-7-9-19-15(13-17)5-11-22-25(19)32-26-20-10-8-18(29)14-16(20)6-12-23(26)27(22)21-3-1-2-4-24(21)34(30,31)33-27/h1-14,28-29H |
InChI 键 |
GNJZTWSDPQEIRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3(C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O)OS2(=O)=O |
规范 SMILES |
C1=CC=C2C(=C1)C3(C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O)OS2(=O)=O |
同义词 |
Vita Blue |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















